molecular formula C10H12F3N B12982744 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

Cat. No.: B12982744
M. Wt: 203.20 g/mol
InChI Key: YVCNZFMARZCUTJ-UHFFFAOYSA-N
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Description

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is an organic compound with the molecular formula C10H12F3N It is characterized by the presence of a trifluorophenyl group attached to a propanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine typically involves the reaction of 2,3,6-trifluorobenzaldehyde with a suitable amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst. The reaction conditions are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amine derivatives, ketones, and substituted phenyl compounds .

Scientific Research Applications

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4,6-trifluorophenyl)propan-2-amine
  • 1-(2,3,4-trifluorophenyl)propan-2-amine
  • 2-Methyl-1-(2,3,4-trifluorophenyl)propan-1-amine

Uniqueness

2-Methyl-1-(2,3,6-trifluorophenyl)propan-1-amine is unique due to the specific positioning of the trifluorophenyl group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s properties and applications .

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

2-methyl-1-(2,3,6-trifluorophenyl)propan-1-amine

InChI

InChI=1S/C10H12F3N/c1-5(2)10(14)8-6(11)3-4-7(12)9(8)13/h3-5,10H,14H2,1-2H3

InChI Key

YVCNZFMARZCUTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1F)F)F)N

Origin of Product

United States

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